Valeryl Salicylate is a salicylate ester known for its selective inhibition of prostaglandin endoperoxide synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). [] It is frequently employed in scientific research to investigate the specific roles of COX-1 in various biological processes.
Related Compounds
Rofecoxib
Compound Description: Rofecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor. It reduces prostaglandin E2 (PGE2) production and has been investigated for its potential neuroprotective effects in stroke models. [, , ]
Relevance: Rofecoxib is often investigated alongside valeryl salicylate to discern the roles of COX-1 and COX-2 in various physiological processes. While valeryl salicylate selectively inhibits COX-1, rofecoxib targets COX-2, allowing researchers to determine the specific isoforms involved in a particular response. [, , ]
Compound Description: NS-398 acts as a selective COX-2 inhibitor, effectively reducing PGE2 synthesis and displaying neuroprotective properties against quinolinic acid-induced neurodegeneration. [, , ]
Relevance: Similar to rofecoxib, NS-398 serves as a comparative agent to valeryl salicylate, helping to determine the specific roles of COX-1 and COX-2 in various models, including neurodegeneration, inflammation, and cancer cell behavior. [, , ]
Ibuprofen
Compound Description: Ibuprofen is a non-selective COX inhibitor, affecting both COX-1 and COX-2, and is known to reduce retinal PGE2 and PGF2α concentrations. []
Relevance: Ibuprofen's non-selective COX inhibition contrasts with the COX-1 selectivity of valeryl salicylate, allowing for comparative analysis of their effects on prostaglandin synthesis and related physiological processes. []
SC-58236
Compound Description: SC-58236 selectively inhibits COX-2, demonstrating partial inhibition of LPS-induced hypothermia at lower doses and complete inhibition at higher doses. []
Relevance: As a COX-2 inhibitor, SC-58236 provides a comparative tool to valeryl salicylate (COX-1 inhibitor) in studying thermoregulatory responses, particularly those induced by lipopolysaccharides. []
Diclofenac
Compound Description: Diclofenac functions as a non-selective COX inhibitor, impacting both COX-1 and COX-2, and effectively inhibits LPS-induced fever while partially inhibiting hypothermia. []
Relevance: Similar to ibuprofen, diclofenac’s non-selective nature contrasts with the COX-1 specificity of valeryl salicylate, allowing researchers to distinguish the individual contributions of COX isoforms in processes like thermoregulation. []
Indomethacin
Compound Description: Indomethacin is a non-selective COX inhibitor, affecting both COX-1 and COX-2. It is known for its ability to inhibit bradykinin-induced contractions in endotoxin-treated porcine coronary arteries and improve endothelial function in the aorta of mice with a deficiency in the gene for alpha-galactosidase A (Gla). [, ]
Relevance: Like ibuprofen and diclofenac, indomethacin’s non-selective inhibition of COX contrasts with valeryl salicylate, making it useful in determining the individual roles of COX-1 and COX-2 in processes such as vascular reactivity. [, ]
Flurbiprofen
Compound Description: Flurbiprofen, a non-selective COX inhibitor, demonstrates neuroprotective qualities against quinolinic acid-induced excitotoxicity and is effective in attenuating NMDA receptor-stimulated PG production and neuronal death. [, ]
Relevance: Flurbiprofen's non-selective COX inhibition contrasts with the selectivity of valeryl salicylate. This difference helps researchers pinpoint the specific contributions of COX-1 and COX-2 in neurological processes like excitotoxicity. [, ]
Compound Description: SC-560 selectively inhibits COX-1 and demonstrates an inhibitory effect on LPS-induced hypothermic responses in rats. []
Relevance: As a COX-1 inhibitor like valeryl salicylate, SC-560 offers further evidence for the involvement of COX-1 in hypothermic responses induced by lipopolysaccharides. []
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is a prostaglandin produced through the cyclooxygenase pathway. It plays a role in various physiological processes, including inflammation, fever, and pain. Studies indicate that PGE2 may counteract the cytotoxic effects of TRAIL and contribute to NMDA-mediated neuronal cell death. [, ]
Relevance: PGE2 serves as a key downstream mediator of COX activity, which is targeted by valeryl salicylate. Investigating the effects of PGE2 helps elucidate the downstream consequences of COX-1 inhibition by valeryl salicylate in various biological systems. [, ]
17β-estradiol
Compound Description: 17β-estradiol is a naturally occurring estrogen hormone. Research shows that it can influence vascular function, potentially by interacting with prostaglandin synthesis pathways. [, ]
Relevance: While not structurally related to valeryl salicylate, 17β-estradiol is investigated in the context of vascular reactivity and PGHS-dependent vasoconstriction. This research area overlaps significantly with studies utilizing valeryl salicylate to understand the role of COX enzymes in vascular function. [, ]
Synthesis Analysis
Methods
The synthesis of 2-Valeryloxybenzoic acid can be achieved through several methods, with the most common being the esterification reaction between benzoic acid and valeryl alcohol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
Technical Details
Esterification Reaction:
Reagents: Benzoic acid (C₇H₆O₂) and valeryl alcohol (C₅H₁₂O).
Catalyst: Sulfuric acid or another strong acid.
Procedure: The benzoic acid and valeryl alcohol are mixed in a reaction flask, and the catalyst is added. The mixture is heated under reflux conditions to promote the reaction. Water, a byproduct of this condensation reaction, is removed by distillation or by using a Dean-Stark apparatus to drive the reaction to completion.
Purification: The crude product can be purified through recrystallization from suitable solvents such as ethanol or ethyl acetate.
Molecular Structure Analysis
Structure
2-Valeryloxybenzoic acid has a molecular formula of C₁₃H₁₄O₃. The structure consists of a benzene ring bonded to a carboxylic acid group (-COOH) and an ether linkage (-O-) connecting the valeryl group (-C₅H₁₁) to the benzene ring.
Data
Molecular Weight: Approximately 218.25 g/mol.
Melting Point: The melting point typically ranges from 70°C to 75°C.
Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.
Chemical Reactions Analysis
Reactions
2-Valeryloxybenzoic acid can undergo various chemical reactions typical of carboxylic acids and esters:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back into benzoic acid and valeryl alcohol.
Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated with soda lime.
Esterification: It can react with alcohols to form esters.
The mechanism of action for 2-Valeryloxybenzoic acid primarily revolves around its interactions at the molecular level with biological targets. While specific studies on this compound may be limited, its structural features suggest potential activity similar to other benzoate derivatives.
Biological Targeting: The carboxylic acid group may enable hydrogen bonding with biological macromolecules such as proteins or nucleic acids.
Enzymatic Interactions: It may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to other known inhibitors.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline solid.
Odor: Generally odorless.
Density: Approximately 1.20 g/cm³.
Chemical Properties
Acidity: Exhibits acidic behavior due to the presence of the carboxylic group, with a pKa value around 4.5.
Reactivity: Reacts with bases to form salts; can also participate in nucleophilic substitution reactions due to its ether linkage.
Applications
2-Valeryloxybenzoic acid has several scientific uses:
Pharmaceuticals: Potential use as an anti-inflammatory agent or in drug formulations due to its structural characteristics.
Materials Science: May serve as an intermediate in the synthesis of polymers or other materials with specific functional properties.
Research Applications: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division. Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity. FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.
AS-2444697 is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4; IC50 = 21 nM). It is greater than 30-fold selective for IRAK4 over a panel of 146 kinases, but is less than 10-fold selective over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3. AS-2444697 inhibits IL-1β-induced IL-6 production and LPS-induced TNF-α production in cellular assays (IC50s = 250 and 47 nM, respectively). It is efficacious in rat models of adjuvant- and collagen-induced arthritis (ED50s = 2.7 and 1.6 mg/kg, respectively). AS-2444697 (0.3-3 mg/kg, twice daily) reduces urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure in the 5/6 nephrectomized rat model of chronic kidney disease. Potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor (IC50 = 21 nM). Displays 30-fold selectivity for IRAK4 over IRAK1. Inhibits LPS-induced TNF-α and IL-6 production in PBMCs in vitro. Renoprotective and anti-inflammatory in a rodent model of chronic kidney disease.
BODIPY 630/650X succinimide ester (SE) is an amine-reactive fluorescent probe that contains an integrated aminohexanoyl linker (X). It displays excitation/emission maxima of 630/650 nm, respectively. BODIPY 630/650X SE has been used, linked to adenosine A1 receptor ligands, as a fluorescent probe to quantify ligand-receptor binding using fluorescence correlation spectroscopy. BODIPY 630/650-X is a pyrrolidinone and a BODIPY dye. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.
Rp-8-pCPT-Cyclic GMPS is a stable, cell-permeable cGMP analog that competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II (IC50s = 18.3 and 0.16 µM, respectively). The pCPT (p-chlorophenylthio) group at the 8-position of the purine increases both enzyme affinity and membrane permeability over related compounds. At 10 µM, it blocks the relaxation of rat tail arteries induced by the nitric oxide donor SIN-1.3 PKG inhibitor (Ki values are 0.45, 0.5 and 0.7 μM for PKGIβ, PKGIα and PKGII respectively). Exhibits selectivity for PKG over PKA and Epac-1. Reduces LTP in hippocampal slices in vitro.
Partial agonist at α7 nAChR. Enhances episodic memory and reverses MK-801-induced deficits in retention of episodic memory. Increases extracellular dopamine levels in rat prefrontal cortex. Also exhibits antidepressant-like properties.